molecular formula C20H40O B8262233 Eicosen-1-ol CAS No. 28061-39-4

Eicosen-1-ol

Cat. No.: B8262233
CAS No.: 28061-39-4
M. Wt: 296.5 g/mol
InChI Key: ACJQRYKUUGFHPV-FMQUCBEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Eicosen-1-ol can be synthesized through various organic synthesis methods. One common approach involves the reduction of eicosenoic acid or its derivatives. The reduction can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as honeybee venom or specific orchids. The extraction process includes solvent extraction followed by purification using techniques like gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions

Eicosen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various halogenating agents and catalysts

Major Products

    Oxidation: Eicosenoic acid

    Reduction: Eicosane

    Substitution: Halogenated eicosenes and other derivatives

Scientific Research Applications

Eicosen-1-ol has diverse applications in scientific research:

Mechanism of Action

Eicosen-1-ol exerts its effects primarily through its role as a pheromone. In honeybees, it acts as an alarm pheromone, triggering defensive behaviors in the colony. The compound binds to specific receptors on the antennae of honeybees, activating neural pathways that lead to the release of other alarm pheromones and the mobilization of worker bees .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in honeybee communication and its presence in both insect and plant sources. Its ability to act as an alarm pheromone and its involvement in pollination strategies highlight its ecological significance .

Properties

IUPAC Name

(E)-icos-1-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h19-21H,2-18H2,1H3/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJQRYKUUGFHPV-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC/C=C/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28061-39-4
Record name Eicosen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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